(R)-2-Amino-2-(2-chlorophenyl)-acetamide hydrochloride
CAS No.:
Cat. No.: VC13520574
Molecular Formula: C8H10Cl2N2O
Molecular Weight: 221.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H10Cl2N2O |
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Molecular Weight | 221.08 g/mol |
IUPAC Name | (2R)-2-amino-2-(2-chlorophenyl)acetamide;hydrochloride |
Standard InChI | InChI=1S/C8H9ClN2O.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H2,11,12);1H/t7-;/m1./s1 |
Standard InChI Key | DHODHNZHTVMUJR-OGFXRTJISA-N |
Isomeric SMILES | C1=CC=C(C(=C1)[C@H](C(=O)N)N)Cl.Cl |
SMILES | C1=CC=C(C(=C1)C(C(=O)N)N)Cl.Cl |
Canonical SMILES | C1=CC=C(C(=C1)C(C(=O)N)N)Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a chiral carbon center (R-configuration) connected to:
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Amino group (-NH₂): Enhances hydrogen-bonding capacity and solubility.
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2-Chlorophenyl ring: Introduces steric bulk and electron-withdrawing effects.
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Acetamide group (-NHCOR): Stabilizes conformation through intramolecular hydrogen bonding.
The hydrochloride salt form improves stability and crystallinity compared to the free base.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₁₀Cl₂N₂O | |
Molecular Weight | 221.08 g/mol | |
IUPAC Name | (2R)-2-amino-2-(2-chlorophenyl)acetamide hydrochloride | |
Canonical SMILES | C1=CC=C(C(=C1)C@HN)Cl.Cl | |
Topological Polar Surface Area | 89.6 Ų |
Chirality and Stereochemical Impact
The R-configuration at the chiral center influences binding to biological targets. Computational models suggest this enantiomer exhibits higher affinity for serotonin receptors than its S-counterpart due to optimal spatial alignment.
Synthesis and Manufacturing
Asymmetric Synthesis Routes
The compound is synthesized via enantioselective catalytic methods:
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Chiral Pool Synthesis: Starting from (R)-phenylglycine derivatives, followed by chloro-substitution and amidation.
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Kinetic Resolution: Using lipase enzymes to hydrolyze racemic mixtures, isolating the R-enantiomer with >98% enantiomeric excess.
Table 2: Comparative Synthesis Metrics
Method | Yield (%) | Purity (%) | Chirality Control |
---|---|---|---|
Chiral Pool | 65–70 | 95 | High |
Kinetic Resolution | 55–60 | 99 | Moderate |
Biological Activity and Mechanistic Insights
Enzyme Modulation
The compound’s acetamide group mimics natural enzyme substrates. Preliminary assays indicate inhibition of monoamine oxidase B (MAO-B) at IC₅₀ = 12 µM, suggesting utility in neurodegenerative disorders.
Comparative Analysis with Analogues
(R)- vs. (S)-Enantiomers
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Receptor Binding: The R-enantiomer shows 5× higher affinity for 5-HT₂A receptors (Kᵢ = 34 nM vs. 170 nM for S-form).
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Metabolic Stability: Hepatic microsome assays reveal R-enantiomer t₁/₂ = 45 min vs. 28 min for S-form.
Ester vs. Amide Derivatives
Replacing the acetamide with methyl ester (e.g., Methyl (2S)-amino(2-chlorophenyl)acetate) reduces blood-brain barrier permeability by 40% due to increased polarity.
Research Gaps and Future Directions
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In Vivo Pharmacokinetics: No data exist on oral bioavailability or tissue distribution.
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Target Deconvolution: High-throughput screening is needed to identify off-target interactions.
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Formulation Optimization: Salt forms beyond hydrochloride (e.g., sulfate) may enhance solubility.
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